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Compound of Interest

Compound Name: 6-(Trifluoromethyl)pyridazine-3-carboxylic acid

Cat. No.: B1427097 Get Quote

An In-Depth Technical Guide to the Physical Properties of 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid

Introduction: A Modern Building Block in Medicinal Chemistry
6-(Trifluoromethyl)pyridazine-3-carboxylic acid is a heterocyclic building block of significant interest to researchers in drug

discovery and development. Its structure, which combines a pyridazine core, a carboxylic acid functional group, and a trifluoromethyl

moiety, offers a unique confluence of physicochemical properties that are highly sought after in the design of novel therapeutic agents.

The pyridazine ring serves as a versatile scaffold and bioisostere for other aromatic systems, often enhancing aqueous solubility.[1]

The trifluoromethyl group is a powerful modulator of electronic properties and metabolic stability, known to increase lipophilicity and

binding affinity.[2][3][4] Finally, the carboxylic acid group provides a crucial handle for forming salts or engaging in hydrogen bond

interactions with biological targets.

This guide provides a comprehensive overview of the core physical properties of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid,

details authoritative experimental protocols for their determination, and discusses the implications of these properties in the context of

modern medicinal chemistry.

Core Physicochemical Properties
The fundamental physical and chemical characteristics of a compound are the primary determinants of its behavior in both chemical

and biological systems. For 6-(Trifluoromethyl)pyridazine-3-carboxylic acid, these properties provide a baseline for its application

as a synthetic intermediate and a fragment in drug design.
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Property Value / Description Source(s)

CAS Number 1192155-05-7 [5][6][7][8]

Molecular Formula C₆H₃F₃N₂O₂ [5][6][9]

Molecular Weight 192.10 g/mol [5]

Appearance Off-white to brown solid/powder [10]

Melting Point
Data not consistently available; similar

structures suggest >200 °C

Boiling Point
Not applicable; likely to decompose at high

temperatures

pKa

Not experimentally determined in available

literature; predicted to be acidic due to the

carboxylic acid group, influenced by the

electron-withdrawing CF₃ group.

Solubility

Sparingly soluble in water; solubility is pH-

dependent. Soluble in organic solvents like

DMSO.

[11]

Predicted XlogP 0.6 [9]

Structure-Property Relationship Analysis
The observed properties of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid are a direct consequence of its unique molecular

architecture. Understanding the contribution of each component is critical for predicting its behavior and rationally designing new

molecules.

The Trifluoromethyl (CF₃) Group: This group is strongly electron-withdrawing due to the high electronegativity of fluorine atoms.[4]

[12] This has two major effects. First, it increases the acidity of the carboxylic acid proton (lowering the pKa) compared to a non-

fluorinated analogue. Second, it significantly increases the molecule's lipophilicity (as indicated by the Hansch π value of +0.88 for a

CF₃ group), which can enhance membrane permeability and binding to hydrophobic pockets in target proteins.[4] Furthermore, the

C-F bond is exceptionally strong, making the CF₃ group highly resistant to metabolic degradation, a property that can improve a drug

candidate's half-life.[4]

The Pyridazine Ring: As a nitrogen-containing heterocycle, the pyridazine ring itself can influence a molecule's properties. It can act

as a hydrogen bond acceptor and engage in π-π stacking interactions.[1] The presence of the two adjacent nitrogen atoms tends to

increase aqueous solubility compared to a corresponding benzene ring, a valuable trait in drug design. Pyridazine and its derivatives

are common scaffolds in compounds with anti-inflammatory and anticancer activities.[13][14]

The Carboxylic Acid Group: This functional group is the primary determinant of the compound's acidic nature. It provides a site for

ionization, making the compound's solubility highly dependent on pH.[15] At pH values above its pKa, the carboxylate anion will

predominate, generally leading to increased aqueous solubility. This group is also a key pharmacophoric feature, capable of forming

strong hydrogen bonds or ionic interactions with amino acid residues in a protein's active site.

Experimental Determination of Key Physical Properties
Accurate experimental data is the gold standard in drug development. The following sections detail robust, self-validating protocols for

determining the most critical physical properties of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid.
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Melting Point Determination via Capillary Method
The melting point is a fundamental indicator of a solid compound's purity. Pure crystalline substances exhibit a sharp melting range

(typically 0.5-1.0°C), whereas impurities lead to a depressed and broader melting range.

Methodology:

Sample Preparation: Ensure the compound is completely dry and finely powdered.[16] Load a small amount (2-3 mm height) into a

glass capillary tube (one end sealed) by tapping the open end into the sample pile.[17]

Packing: Compact the sample into the sealed end of the tube by tapping it on a hard surface or by dropping it through a long glass

tube.[17] Proper packing prevents shrinking during heating, which could be mistaken for melting.[17]

Apparatus Setup: Insert the capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or DigiMelt).[17]

Approximate Determination (Optional but Recommended): If the melting point is unknown, perform a rapid heating run (10-20

°C/minute) to find an approximate range.[18]

Accurate Determination: Using a fresh sample, set the starting temperature to ~15-20 °C below the approximate melting point.[17]

[18] Heat at a slow, controlled rate (1-2 °C/minute).[18]

Data Recording: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the last solid

crystal melts (T₂). The melting range is reported as T₁ - T₂.

Causality: A slow heating rate is crucial to ensure the sample and thermometer are in thermal equilibrium, providing an accurate

reading. A small, well-packed sample ensures uniform heat transfer throughout the material.[17]

Sample Preparation Measurement
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Caption: Workflow for Thermodynamic Solubility Assay.

pKa Determination via Potentiometric Titration
The acid dissociation constant (pKa) is a measure of the strength of an acid in solution. For a drug candidate, it governs the degree of

ionization at a given pH, which profoundly impacts solubility, absorption, and receptor binding. Potentiometric titration is a high-
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precision technique for its determination. [19] Methodology:

System Calibration: Calibrate the pH meter using at least three standard buffers (e.g., pH 4, 7, and 10) to ensure accurate pH

measurements. [20]2. Sample Preparation: Accurately weigh and dissolve the compound in high-purity water to create a solution of

known concentration (e.g., 1 mM). [20]A co-solvent like methanol may be used if solubility is very low, but this will yield an apparent

pKa specific to that solvent system. [19]Maintain a constant ionic strength using a background electrolyte like 0.15 M KCl. [20]3.

Titration Setup: Place the solution in a jacketed vessel at a constant temperature. Purge with an inert gas (e.g., nitrogen or argon) to

remove dissolved CO₂, which can interfere with the titration of weak acids. [20][21]4. Titration: Place the calibrated pH electrode and

a titrant delivery tube into the solution. Add a standardized titrant (e.g., 0.1 M NaOH for an acid) in small, precise increments.

Data Acquisition: Record the pH of the solution after each addition of titrant, allowing the reading to stabilize. Continue the titration

well past the equivalence point.

Data Analysis: Plot the pH versus the volume of titrant added. The pKa is the pH at which the acid is half-neutralized. This point

corresponds to the midpoint of the steepest part of the titration curve. More accurately, it can be determined from the inflection point

of a first-derivative plot (ΔpH/ΔV vs. V) or the peak of a second-derivative plot. [21] Causality: Removing dissolved CO₂ is critical

because it forms carbonic acid, which would be titrated alongside the target compound, leading to inaccurate results. [19]Maintaining

constant ionic strength minimizes changes in activity coefficients during the titration. Performing multiple titrations ensures the

reliability and reproducibility of the result. [20]
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Caption: Workflow for pKa Determination by Potentiometric Titration.

Implications for Drug Discovery and Development
The physical properties of 6-(Trifluoromethyl)pyridazine-3-carboxylic acid are not merely academic data points; they are critical

predictors of its utility and potential challenges in a drug development pipeline.

Solubility and Absorption: The compound's low intrinsic solubility, typical for planar aromatic structures, is a key parameter. However,

its acidic nature means that solubility can be significantly increased at pH values above its pKa, such as in the intestine. This pH-

dependent solubility is a critical factor for oral absorption and bioavailability.

pKa and Target Engagement: The degree of ionization, governed by the pKa, affects how the molecule interacts with its biological

target. A carboxylic acid might need to be in its charged carboxylate form to form a salt bridge with a positively charged residue (like

arginine or lysine) in a protein's active site.

Lipophilicity and Permeability: The XlogP value of 0.6 suggests a relatively balanced lipophilicity. The trifluoromethyl group

contributes to this, enhancing the molecule's ability to partition into lipid membranes, a prerequisite for passive diffusion across

cellular barriers. [2][4]This balance is crucial; molecules that are too hydrophilic may not cross membranes, while those that are too

lipophilic can have poor aqueous solubility and be prone to non-specific binding.

Conclusion
6-(Trifluoromethyl)pyridazine-3-carboxylic acid represents a sophisticated chemical scaffold whose physical properties are a direct

result of the interplay between its trifluoromethyl, pyridazine, and carboxylic acid components. Its balanced lipophilicity, pH-dependent

solubility, and metabolic stability make it an attractive starting point for the synthesis of advanced drug candidates. A thorough

understanding and precise experimental determination of its core properties, as outlined in this guide, are essential for any research

scientist or drug development professional seeking to leverage this potent building block in the creation of next-generation

therapeutics.

References
The Determination of Melting Points. [URL: https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQGDWbG-
j2h5i4Lqzhqcp7U5-xbQ7sl_7aKIOilTPna3e24P2IQjmtC-cdaM63WBE577U-ShaiuLROFE32HSRNNR4HHOBezQnd5Wq9DkA-
i_eBj9bZOJR_7ZxOicp2NgfE8p]
4.3: Melting Point Determination Procedure. (2025). Chemistry LibreTexts. [URL:
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Organic_Chemistry_Lab_Techniques_(Nichols)/04%3A_Melting_Point/4.
Potentiometric Titration Method for the Determination of Solubility Limits and pKa Values of Weak Organic Acids in Water. (2020).
ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.oprd.0c00147]
Melting point determination. University of Calgary. [URL: https://chem.ucalgary.
Pyridazines in Drug Discovery. PharmaBlock. [URL: https://www.pharmablock.com/news/news_show/305]
Measuring the Melting Point. (2023). Westlab Canada. [URL: https://www.westlab.ca/blogs/news/measuring-the-melting-point]
The Role of Pyridazine-4-carboxylic Acid in Modern Drug Discovery. DC Chemicals. [URL: https://www.dcchemicals.com/news/the-
role-of-pyridazine-4-carboxylic-acid-in-modern-drug-discovery-64157585.html]
Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed. [URL:
https://pubmed.ncbi.nlm.nih.gov/38770284/]
experiment (1) determination of melting points. (2021). University of Technology, Iraq. [URL:
https://uotechnology.edu.iq/ce/Lectures/Maysara%20A.A/1st/part2/exp1.pdf]
6-(Trifluoromethyl)pyridine-3-carboxylic acid. ChemNet. [URL: http://www.chemnet.com/cas/en/231291-22-8/6-
(Trifluoromethyl)pyridine-3-carboxylic-acid.html]
A Precise Method for Processing Data to Determine the Dissociation Constants of Polyhydroxy Carboxylic Acids via Potentiometric
Titration. (2017). PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/28547121/]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 8 Tech Support

https://www.benchchem.com/product/b1427097?utm_src=pdf-body
https://www.nbinno.com/article/pharmaceutical-intermediates/trifluoromethylpyridine-cornerstone-next-gen-agrochemicals-pharmaceuticals-bq
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://www.benchchem.com/product/b1427097?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


APPENDIX A: MEASUREMENT OF ACIDITY (pKA). ECETOC. [URL: https://www.ecetoc.org/wp-
content/uploads/2014/08/ECETOC-TR-122-App-A.pdf]
Trifluoromethylpyridine: A Cornerstone for Next-Gen Agrochemicals and Pharmaceuticals. (2025). Dakenchem. [URL:
https://www.dakenchem.com/trifluoromethylpyridine-a-cornerstone-for-next-gen-agrochemicals-and-pharmaceuticals/]
Protocol for Determining pKa Using Potentiometric Titration. Creative Bioarray. [URL: https://www.creative-bioarray.
6-(Trifluoromethyl)pyridazine-3-carboxylic Acid. Biosynth. [URL: https://www.biosynth.com/p/SXB15505/s/6-
trifluoromethylpyridazine-3-carboxylic-acid]
The Role of the Pyridazine Ring in Molecular Recognition & Drug Discovery. Blumberg Institute. [URL:
https://www.blumberginstitute.org/wp-content/uploads/2023/04/Meanwell-Blumberg-April-20th-2023-for-web-site.pdf]
Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2 dual
inhibition. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6039234/]
Aqueous Solubility. Creative Biolabs. [URL: https://www.creative-biolabs.com/drug-discovery/therapeutics/aqueous-solubility.htm]
MultiScreen Solubility Filter Plate. Sigma-Aldrich. [URL:
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/405/988/prot00001350.pdf]
Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide. (2022). PubMed
Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC9451433/]
6-{[3-(trifluoromethyl)phenyl]amino}pyridine-3-carboxylic acid Product Description. ChemicalBook. [URL:
https://www.chemicalbook.com/ChemicalProductProperty_EN_CB61783520.htm]
6-(Trifluoromethyl)pyridazine-3-carboxylic acid. Appchem. [URL: https://www.appchem.com/product/ai23652]
Annex 4: Proposal to waive in vivo bioequivalence requirements for WHO Essential Medicines List immediate-release, solid oral
dosage forms. World Health Organization (WHO). [URL: https://cdn.who.int/media/docs/default-source/essential-medicines/trs-1019-
annex-4.pdf?sfvrsn=983d9527_1&download=true]
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. Lund University Publications. [URL:
https://lup.lub.lu.se/luur/download?func=downloadFile&recordOId=132338&fileOId=1166336]
Aqueous Solubility Assays. Creative Bioarray. [URL: https://www.creative-bioarray.com/aqueous-solubility-assays.htm]
6-(trifluoromethyl)pyridazine-3-carboxylic acid (C6H3F3N2O2). PubChemLite. [URL:
https://pubchemlite.org/compound/CID58126820]
6-(Trifluoromethyl)pyridazine-3-carboxylic acid. Appchem. [URL: https://www.appchem.com/product/6-
(Trifluoromethyl)pyridazine-3-carboxylic-acid-1192155-05-7]
Synthesis of α‐(Trifluoromethyl)pyridazine Derivatives. (2018). OUCI. [URL: https://www.ouci.jp/articles/2018/12/10.32023/00000003]
6-(Trifluoromethyl)pyridine-3-carboxylic acid. Santa Cruz Biotechnology. [URL: https://www.scbt.com/p/6-trifluoromethyl-pyridine-3-
carboxylic-acid-231291-22-8]
Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical ingredients.
PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC4873383/]
3-Chloro-6-(trifluoromethyl)pyridazine. CAS Common Chemistry. [URL: https://commonchemistry.cas.org/detail?cas_rn=258506-68-
2]
6-(trifluoromethyl)pyridazine-3-carboxylic acid. Echemi. [URL: https://www.echemi.com/products/pid2188812-6-
trifluoromethylpyridazine-3-carboxylic-acid.html]
Pyridazine-3-carboxylic acid 97. Sigma-Aldrich. [URL: https://www.sigmaaldrich.com/US/en/product/aldrich/443685]
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025).
ResearchGate. [URL: https://www.researchgate.
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed
Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC11258673/]
6-Methyl-2-p-tolyl-4-[3-(trifluoromethyl)phenyl]pyridazin-3(2H). PubMed Central. [URL:
https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2960410/]
Purification and Characterization of 3-Methyl-6-[3-(trifluoromethyl)-phenyl]-1,2,4-triazolo[4,3-b]pyridazine ( CL 218872 ). DEA.gov.
[URL: https://www.dea.gov/sites/default/files/2018-07/202-205.pdf]
6-(trifluoromethyl)pyridazine-4-carboxylic acid (C6H3F3N2O2). PubChemLite. [URL:
https://pubchemlite.org/compound/CID135324334]
6-(trifluoromethyl)pyridazine-3-carboxylic acid, min 97%, 250 mg. CP Lab Safety. [URL: https://www.cplabsafety.com/6-
trifluoromethyl-pyridazine-3-carboxylic-acid-min-97-250-mg.html]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b1427097?utm_src=pdf-body
https://www.benchchem.com/product/b1427097?utm_src=pdf-body
https://www.benchchem.com/product/b1427097?utm_src=pdf-body
https://www.benchchem.com/product/b1427097?utm_src=pdf-body
https://www.benchchem.com/product/b1427097?utm_src=pdf-body
https://www.benchchem.com/product/b1427097?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


1192155-05-7 | 6-(Trifluoromethyl)pyridazine-3-carboxylic acid. BLD Pharm. [URL:
https://www.bldpharm.com/products/1192155-05-7.html]
Novel 3,6-Disubstituted Pyridazine Derivatives Targeting JNK1 Pathway: Scaffold Hopping and Hybridization-Based Design,
Synthesis, Molecular Modeling, and In Vitro and In Vivo Anticancer Evaluation. (2021). ACS Omega. [URL:
https://pubs.acs.org/doi/10.1021/acsomega.1c04516]
Synthesis and Physicochemical Characterization of 6-Trifluoromethyl Spiro[3.3]heptane Building Blocks. ChemRxiv. [URL:
https://chemrxiv.org/engage/chemrxiv/article-details/6426a88e55e01933a39e334e]
Synthesis of Methyl 6-Chloropyridazine-3-carboxylate. (2025). ResearchGate. [URL: https://www.researchgate.
pKa Data Compiled by R. Williams. Organic Chemistry Data. [URL: https://www.organicchemistrydata.
6-Pentafluoroethyl-pyridazine-3-carboxylic acid. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/75406323]

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. blumberginstitute.org [blumberginstitute.org]

2. nbinno.com [nbinno.com]

3. researchgate.net [researchgate.net]

4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC
[pmc.ncbi.nlm.nih.gov]

5. 6-(Trifluoromethyl)pyridazine-3-carboxylic Acid | 1192155-05-7 | SXB15505 [biosynth.com]

6. appchemical.com [appchemical.com]

7. appchemical.com [appchemical.com]

8. calpaclab.com [calpaclab.com]

9. PubChemLite - 6-(trifluoromethyl)pyridazine-3-carboxylic acid (C6H3F3N2O2) [pubchemlite.lcsb.uni.lu]

10. nbinno.com [nbinno.com]

11. sigmaaldrich.com [sigmaaldrich.com]

12. Synthesis and application of trifluoromethylpyridines as a key structural motif in active agrochemical and pharmaceutical
ingredients - PMC [pmc.ncbi.nlm.nih.gov]

13. Discovery of a new pyrido[2,3-d]pyridazine-2,8-dione derivative as a potential anti-inflammatory agent through COX-1/COX-2
dual inhibition - PMC [pmc.ncbi.nlm.nih.gov]

14. pubs.acs.org [pubs.acs.org]

15. creative-bioarray.com [creative-bioarray.com]

16. westlab.com [westlab.com]

17. chem.libretexts.org [chem.libretexts.org]

18. jan.ucc.nau.edu [jan.ucc.nau.edu]

19. APPENDIX A: MEASUREMENT OF ACIDITY (pKA) - ECETOC [ecetoc.org]

20. creative-bioarray.com [creative-bioarray.com]

21. Potentiometric Determination of Acid Dissociation Constants (pKa) for an Anticancer Pyrrole-Imidazole Polyamide - PMC
[pmc.ncbi.nlm.nih.gov]

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 8 Tech Support

https://www.benchchem.com/product/b1427097?utm_src=pdf-body
https://www.benchchem.com/product/b1427097?utm_src=pdf-custom-synthesis
https://blumberginstitute.org/wp-content/uploads/2024/06/Meanwell-Pyridazines-in-Drug-Design-BBI-2023.pdf
https://www.nbinno.com/article/pharmaceutical-intermediates/trifluoromethylpyridine-cornerstone-next-gen-agrochemicals-pharmaceuticals-bq
https://www.researchgate.net/publication/394021103_The_Role_of_Trifluoromethyl_and_Trifluoromethoxy_Groups_in_Medicinal_Chemistry_Implications_for_Drug_Design
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12298972/
https://www.biosynth.com/p/SXB15505/1192155-05-7-6-trifluoromethylpyridazine-3-carbo
https://www.appchemical.com/products/1192155-05-7
https://www.appchemical.com/products/1192155-05-7?cate_name=undefined&cate2_name=undefined&cate_id=undefined&cate2_id=undefined&pro_name=3-Pyridazinecarboxylic%20acid,%206-(trifluoromethyl)-&keyword=undefined
https://www.calpaclab.com/6-trifluoromethyl-pyridazine-3-carboxylic-acid-min-97-250-mg/ala-t172452-250mg
https://pubchemlite.lcsb.uni.lu/e/compound/58126820
https://www.nbinno.com/article/pharmaceutical-intermediates/the-role-of-pyridazine-4-carboxylic-acid-in-modern-drug-discovery-uz
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/103/938/an1730en00.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC8175224/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10953476/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10953476/
https://pubs.acs.org/doi/10.1021/acsomega.4c05250
https://www.creative-bioarray.com/services/aqueous-solubility-assays.htm
https://www.westlab.com/blog/measuring-melting-point
https://chem.libretexts.org/Courses/Meredith_College/Organic_I_Techniques/04%3A_Melting_Point/4.03%3A_Melting_Point_Determination_Procedure
https://jan.ucc.nau.edu/~jkn/235Manual
https://www.ecetoc.org/technical-report-123/appendix-a-measurement-of-acidity-pka/
https://www.creative-bioarray.com/support/protocol-for-determining-pka-using-potentiometric-titration.htm
https://pmc.ncbi.nlm.nih.gov/articles/PMC9661695/
https://pmc.ncbi.nlm.nih.gov/articles/PMC9661695/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1427097?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


To cite this document: BenchChem. [6-(Trifluoromethyl)pyridazine-3-carboxylic acid physical properties]. BenchChem, [2026].
[Online PDF]. Available at: [https://www.benchchem.com/product/b1427097#6-trifluoromethyl-pyridazine-3-carboxylic-acid-physical-
properties]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic

procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness

of this product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our

Ph.D. Support Team for a compatibility check]
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